molecular formula C9H9ClF2 B13631949 2-(3-Chloropropyl)-1,4-difluorobenzene

2-(3-Chloropropyl)-1,4-difluorobenzene

Cat. No.: B13631949
M. Wt: 190.62 g/mol
InChI Key: NQBSITPMIYCISO-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with 3-chloropropyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom of the 3-chloropropyl chloride is replaced by the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the 3-chloropropyl group or the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(3-aminopropyl)-1,4-difluorobenzene derivative.

Scientific Research Applications

2-(3-Chloropropyl)-1,4-difluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The 3-chloropropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-1,3-difluorobenzene
  • 2-(3-Chloropropyl)-1,2-difluorobenzene
  • 3-(Chloropropyl)trimethoxysilane

Uniqueness

2-(3-Chloropropyl)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, the 1,4-difluoro substitution pattern may result in different electronic effects and steric interactions, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H9ClF2

Molecular Weight

190.62 g/mol

IUPAC Name

2-(3-chloropropyl)-1,4-difluorobenzene

InChI

InChI=1S/C9H9ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

NQBSITPMIYCISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCCl)F

Origin of Product

United States

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